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molecular formula C13H8BrNS B034361 2-(4-Bromophenyl)benzothiazole CAS No. 19654-19-4

2-(4-Bromophenyl)benzothiazole

Cat. No. B034361
M. Wt: 290.18 g/mol
InChI Key: FQIRBKKYMJKENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06410732B2

Procedure details

A solution of 15.0 g of 4-bromobenzoic acid (74 mmol) and 13.9 g of 2-aminothiophenol (110 mmol) in 250 mL of dry toluene was heated to 45° C. and 10.1 mL of phosphorus trichloride (110 mmol) was slowly added to the reaction mixture via syringe. The mixture was allowed to reflux for 4 h. The reaction mixture was cooled to room temperature, filtered and the filtrate was concentrated under reduced pressure to afford a yellow solid. The solid was slowly added to 500 mL of saturated aq. NaHCO3 and the aqueous solution was extracted with 2×200 mL of ethyl acetate. The combined organic solutions were washed with water (3x), dried over sodium sulfate and concentrated to dryness. The crude product was purified by column chromatography to afford 6.0 g of 2-(4-bromophenyl)benzothiazole.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
10.1 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=O)=[CH:4][CH:3]=1.[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[SH:18].P(Cl)(Cl)Cl.C([O-])(O)=O.[Na+]>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]2[S:18][C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=3[N:11]=2)=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)O)C=C1
Name
Quantity
13.9 g
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10.1 mL
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a yellow solid
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with 2×200 mL of ethyl acetate
WASH
Type
WASH
Details
The combined organic solutions were washed with water (3x)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=1SC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 27.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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